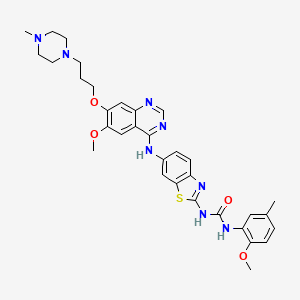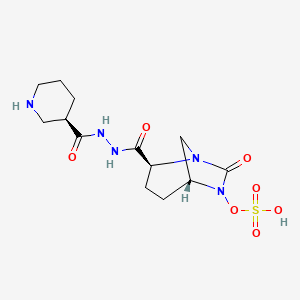
4SC-203
Descripción general
Descripción
4SC-203 is a multikinase inhibitor with potential antineoplastic activity . It selectively inhibits FMS-related tyrosine kinase 3 (FLT3/STK1), FLT3 mutated forms, and vascular endothelial growth factor receptors (VEGFRs) .
Molecular Structure Analysis
The molecular weight of 4SC-203 is 642.77 . Its molecular formula is C33H38N8O4S . The SMILES representation of 4SC-203 is O=C(NC1=NC2=CC=C(NC3=C4C=C(OC)C(OCCCN5CCN©CC5)=CC4=NC=N3)C=C2S1)NC6=CC©=CC=C6OC .Physical And Chemical Properties Analysis
4SC-203 is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 125 mg/mL . The compound should be stored as a powder at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación
Cancer Drug Development
4SC-203 is being developed as a cancer drug . The product pipeline of 4SC includes several cancer drugs, which are in various stages of preclinical and clinical development .
Cancer Stem Cells
4SC-203 is being studied for its potential in treating cancer stem cells . Cancer stem cells, like somatic stem cells, are multi-potent; they are able to self-renew and to generate more differentiated bulk tumor cells .
Biomarker Identification
The research team at 4SC is focusing on identifying biomarkers to define specific patient populations and indications for successful clinical development of their core products, including 4SC-203 .
Multi-target Kinase Inhibition
4SC-203 is a novel multi-target kinase inhibitor . This means it can inhibit multiple kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them .
Preclinical and Clinical Development
4SC-203 is in the stages of preclinical and clinical development . This involves testing the drug in the lab and in clinical trials to assess its safety and effectiveness .
Mecanismo De Acción
Target of Action
4SC-203, also known as UNII-RFG3GJ6251 or RFG3GJ6251, is a potent multikinase inhibitor with potential antineoplastic activity . It selectively targets Fms-like tyrosine kinase 3 (FLT3), serine/threonine-protein kinase 1 (STK1), and vascular endothelial growth factor receptors (VEGFRs) . These targets play crucial roles in cell proliferation and survival, making them important in the development and progression of various cancers.
Mode of Action
This binding inhibits the phosphorylation and activation of these kinases, thereby disrupting the signaling pathways they are involved in and leading to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
These pathways play critical roles in cell proliferation, survival, and angiogenesis, which are key processes in cancer development and progression .
Result of Action
Given its role as a multikinase inhibitor, it is likely that 4sc-203 inhibits the proliferation and survival of cancer cells by disrupting the signaling pathways of its targets .
Action Environment
Factors such as the specific source of the compound, the conditions during its synthesis, and its storage conditions could potentially affect its physicochemical properties and, consequently, its pharmacological activity .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFACRSJGNJHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(2-methoxy-5-methylphenyl)-N'-(6-((6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-4-quinazolinyl)amino)-2-benzothiazolyl)- | |
CAS RN |
895533-09-2 | |
| Record name | 4SC-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4SC-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4SC-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary targets of 4SC-203 and what makes it a promising therapeutic agent?
A1: 4SC-203 is a multi-target kinase inhibitor. [, ] One of its key targets is NPM-ALK, a fusion protein with oncogenic tyrosine kinase activity found in anaplastic large-cell lymphoma (ALCL). [] The ability of 4SC-203 to target both BCR-ABL and NPM-ALK makes it a potentially valuable therapeutic option for cancers driven by these kinases. []
Q2: Has 4SC-203 been investigated in the context of acquired resistance to tyrosine kinase inhibitors?
A2: Yes, research has explored using 4SC-203 in sequential treatment strategies for managing resistance to tyrosine kinase inhibitors, specifically in the context of BCR-ABL-driven cancers. [] This is particularly relevant given the emergence of resistance to first-line tyrosine kinase inhibitors in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)







